1-ethyl-4-nitro-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-3-carboxamide
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Overview
Description
1-ETHYL-4-NITRO-N~3~-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ETHYL-4-NITRO-N~3~-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Nitration: Introduction of the nitro group at the 4-position of the pyrazole ring using nitrating agents like nitric acid.
Esterification: Conversion of the carboxylic acid group to an ester, followed by amidation to introduce the carboxamide group.
Ethylation: Introduction of the ethyl group at the 1-position.
Attachment of the tetrahydrofuran moiety: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ETHYL-4-NITRO-N~3~-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products
Reduction: Conversion of the nitro group to an amino group.
Substitution: Formation of various alkyl or aryl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Potential use as a pharmaceutical agent due to its biological activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ETHYL-4-NITRO-N~3~-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE would depend on its specific biological activity. Generally, it might involve:
Molecular targets: Binding to specific enzymes or receptors in the body.
Pathways involved: Modulation of biochemical pathways related to its biological activity, such as inhibition of enzyme activity or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-nitro-1H-pyrazole-3-carboxamide: Similar structure but with a methyl group instead of an ethyl group.
1-Ethyl-4-amino-1H-pyrazole-3-carboxamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
1-ETHYL-4-NITRO-N~3~-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to the presence of the tetrahydrofuran moiety, which might impart specific biological or chemical properties not found in other similar compounds.
Properties
Molecular Formula |
C12H18N4O4 |
---|---|
Molecular Weight |
282.30 g/mol |
IUPAC Name |
1-ethyl-4-nitro-N-[1-(oxolan-2-yl)ethyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C12H18N4O4/c1-3-15-7-9(16(18)19)11(14-15)12(17)13-8(2)10-5-4-6-20-10/h7-8,10H,3-6H2,1-2H3,(H,13,17) |
InChI Key |
FJVAGSLTILDUFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NC(C)C2CCCO2)[N+](=O)[O-] |
Origin of Product |
United States |
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